molecular formula C16H15ClN4 B2564105 1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-methylbenzimidazole CAS No. 2380166-88-9

1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-methylbenzimidazole

Cat. No.: B2564105
CAS No.: 2380166-88-9
M. Wt: 298.77
InChI Key: VVTDJSNHMKUJFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-methylbenzimidazole” were not found, there are general methods for synthesizing azetidine derivatives. For example, a practical and cost-effective synthesis of azetidine derivatives for oral carbapenem, L-084, was established . This synthesis method entails an industry-oriented reaction of azetidine ring-closure to yield N-benzyl-3-hydroxyazetidine, which is eventually converted to the desired compound via key intermediates, Bunte salts .

Future Directions

While specific future directions for “1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-methylbenzimidazole” are not available, there is a general interest in the discovery of novel molecules with excellent insecticidal activity . This includes the development of novel 1,3,4-oxadiazole derivatives containing a 3-chloropyridin-2-yl-1H-pyrazole scaffold .

Properties

IUPAC Name

1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4/c1-11-19-14-4-2-3-5-16(14)21(11)12-9-20(10-12)15-6-7-18-8-13(15)17/h2-8,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTDJSNHMKUJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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